Biochemical Potency and Selectivity: EPZ020411 vs. Pan-Type I Inhibitor MS023
EPZ020411 achieves an IC50 of 10 nM against PRMT6, with >10-fold selectivity over PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM) [1]. In contrast, the pan-Type I inhibitor MS023 potently inhibits PRMT6 with an IC50 of 4 nM but lacks target specificity, also inhibiting PRMT1 (30 nM), PRMT3 (119 nM), PRMT4 (83 nM), and PRMT8 (5 nM) at similar concentrations . This difference is critical: at concentrations required to fully inhibit PRMT6 (e.g., 50-100 nM), MS023 will concurrently inhibit PRMT1, PRMT3, PRMT4, and PRMT8, whereas EPZ020411 maintains a selectivity window that allows for PRMT6-specific interrogation [2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PRMT6 IC50 = 10 nM; PRMT1 IC50 = 119 nM; PRMT8 IC50 = 223 nM |
| Comparator Or Baseline | MS023: PRMT6 IC50 = 4 nM; PRMT1 IC50 = 30 nM; PRMT3 IC50 = 119 nM; PRMT4 IC50 = 83 nM; PRMT8 IC50 = 5 nM |
| Quantified Difference | EPZ020411: >10-fold selectivity for PRMT6 over PRMT1/8. MS023: <2-fold selectivity for PRMT6 over PRMT1, and >10-fold more potent at PRMT8 |
| Conditions | Biochemical inhibition of 3H-SAM-dependent labeling of peptide substrate; EPZ020411 data from Mitchell et al. 2015; MS023 data from AbMole datasheet and literature |
Why This Matters
For studies requiring attribution of phenotypic effects specifically to PRMT6 inhibition, EPZ020411 provides a selectivity margin absent in pan-PRMT inhibitors like MS023, reducing confounding off-target contributions from PRMT1 and PRMT8.
- [1] Mitchell LH, et al. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Med Chem Lett. 2015;6(6):655-659. EPZ020411 IC50: PRMT6 = 10 nM, PRMT1 = 119 nM, PRMT8 = 223 nM. View Source
- [2] Chemical Probes Portal. Probe EPZ020411: In Vitro Validations. The probe was >100-fold selective against other methyltransferases, including PRMT3, PRMT4, PRMT5, and PRMT7. View Source
